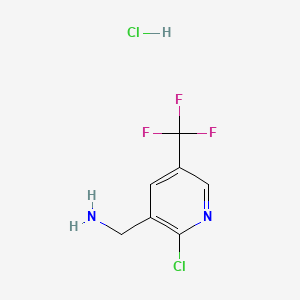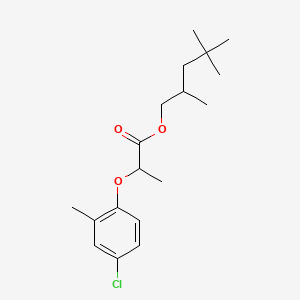
(3-((Cyclohexyloxy)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis due to their ability to form stable covalent bonds with other atoms .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method involves the reaction of organometallic reagents with boranes . Another method involves the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of a boronic acid typically consists of a boron atom bonded to two hydroxyl groups and one carbon group . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids are known for their ability to undergo a variety of chemical reactions. They can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling . They can also react with diols and strong Lewis bases, which makes them useful in various sensing applications .Physical And Chemical Properties Analysis
Boronic acids are typically solid at room temperature . They are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents .Scientific Research Applications
Catalysis and Organic Reactions
- Boronic acids, including derivatives like (3-((Cyclohexyloxy)methyl)phenyl)boronic acid, are versatile in organic chemistry. They are used in catalyzing enantioselective reactions, such as aza-Michael additions, and are essential in the synthesis of functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Lewis Acid and Base Properties
- Certain boronic acid derivatives demonstrate bifunctional Lewis acid and base properties. For instance, they can react with palladium complexes and amine-borane adducts, showcasing their potential as building blocks for organometallic polymers or multimetallic complexes (Chikkali, Magens, Gudat, Nieger, Hartenbach, & Schleid, 2008).
Responsive Polymers and Materials
- Boronic acid-functionalized polymers, such as those derived from this compound, are gaining attention for their responsiveness to changes in pH and sugar concentrations. This makes them suitable for applications in responsive membranes, drug delivery, and sensor materials (Vancoillie, Brooks, Mees, Sumerlin, & Hoogenboom, 2016).
Sensor Applications
- Phenyl boronic acids, including this compound, serve as important binding ligands for saccharide recognition. They have been used in constructing fluorescence-based sensors for detecting various biomolecules and ions (Mu, McNicholas, Zhang, Hilmer, Jin, Reuel, Kim, Yum, & Strano, 2012).
Biological Applications
- Boronic acids are also explored in biological contexts, such as their interactions with proteins or as potential therapeutic agents. Their ability to form complexes with diols at physiological pH makes them suitable for designing high-affinity sensors and therapeutic agents (Cheng, Ni, Yang, & Wang, 2010).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(3-((Cyclohexyloxy)methyl)phenyl)boronic acid, like other boronic acids, is known to participate in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The boronic acid acts as a nucleophile, transferring its organic group to palladium after the oxidative addition of an aryl halide to palladium .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical processes, including glycosylation and phosphorylation .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis for the formation of biaryl compounds . These compounds have diverse applications in medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids, as they can undergo hydrolysis under acidic or basic conditions . Furthermore, the presence of diols can lead to the formation of boronate esters, affecting the reactivity of the boronic acid .
Safety and Hazards
Future Directions
Boronic acids are increasingly being used in diverse areas of research. They are being used in the development of new therapeutics, in the separation of molecules, and in the development of new materials . Their unique properties and reactivities make them a promising area of study for future research .
Properties
IUPAC Name |
[3-(cyclohexyloxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-6-4-5-11(9-12)10-17-13-7-2-1-3-8-13/h4-6,9,13,15-16H,1-3,7-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXMWQGTMQLXJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2CCCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681336 |
Source


|
| Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-64-1 |
Source


|
| Record name | Boronic acid, B-[3-[(cyclohexyloxy)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(Cyclohexyloxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B594713.png)


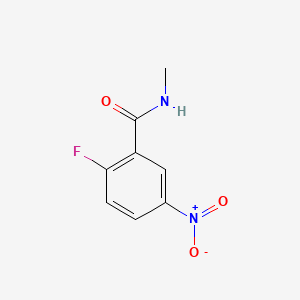
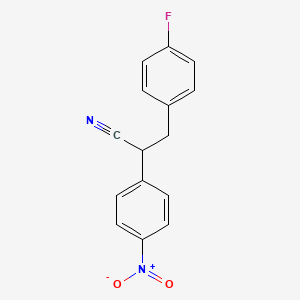
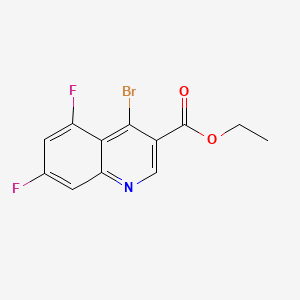

![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)
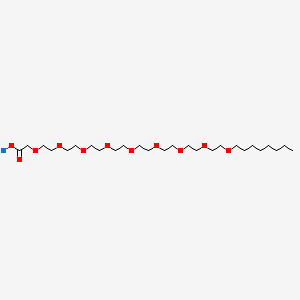

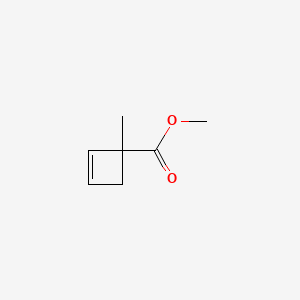
![Methyl 7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B594731.png)
